molecular formula C6H11ClN2 B065986 1-Ethyl-3-methylimidazolium chloride-d11 CAS No. 160203-52-1

1-Ethyl-3-methylimidazolium chloride-d11

Cat. No. B065986
CAS RN: 160203-52-1
M. Wt: 157.68 g/mol
InChI Key: BMQZYMYBQZGEEY-WQTMNAJCSA-M
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Description

1-Ethyl-3-methylimidazolium chloride-d11, also known as [EMIM]Cl, is an ionic liquid . It has a five-membered ring with two nitrogen and three carbon atoms, i.e., a derivative of imidazole, with ethyl and methyl groups substituted at the two nitrogen atoms . It is used as a solvent in many organic reactions due to its unique properties like small vapor pressures, high thermal stabilities, and ionic conductivities .


Molecular Structure Analysis

The cation of 1-Ethyl-3-methylimidazolium chloride-d11 consists of a five-membered ring with two nitrogen and three carbon atoms . The molecular weight is 157.69 .


Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium chloride-d11 is used as a solvent in diverse chemical reactions and as a stabilizer for enzymes and proteins . It also exhibits antimicrobial properties, making it valuable in creating antimicrobial coatings for medical devices .


Physical And Chemical Properties Analysis

1-Ethyl-3-methylimidazolium chloride-d11 has a melting point of 77-79 °C .

Scientific Research Applications

Preparation of Molten Salts for Electrochemical Studies

“1-Ethyl-3-methylimidazolium chloride-d11” can be used as a starting material for the preparation of 1-ethyl-3-methylimidazolium chloride/tetrafluoroborate (EMI.Cl.BF4) molten salt . These molten salts are often used in electrochemical studies .

Solvent and Catalyst for Depolymerization of Lignin

This compound can also act as a solvent and catalyst for the depolymerization of oak wood lignin . This process is crucial in the production of biofuels and other value-added products from lignocellulosic biomass .

Preparation of Aluminum Chloride-EMIC and Zinc Chloride-EMIC Molten Salts

It can be used in the preparation of aluminum chloride-EMIC and zinc chloride-EMIC molten salts . These molten salts are useful in electrodeposition studies .

Preparation of EMIC/Tetrafluoroborate Molten Salts

“1-Ethyl-3-methylimidazolium chloride-d11” can be used in the preparation of EMIC/tetrafluoroborate molten salts . These salts are also useful in electrodeposition studies .

Use in Cellulose Processing

This compound is used in cellulose processing . It can dissolve cellulose, which is a crucial step in the production of biofuels and other cellulose-based products .

Use as Electrolytes in Lithium/Sodium Ion Batteries and Dye-Sensitized Solar Cells

Ionic liquids like “1-Ethyl-3-methylimidazolium chloride-d11” exhibit unique properties such as nonvolatility, high thermal stability, and high ionic conductivity . These properties make them suitable for use as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells .

Use in the Synthesis of Conducting Polymers and Intercalation Electrode Materials

“1-Ethyl-3-methylimidazolium chloride-d11” can also be used as a medium for the synthesis of conducting polymers and intercalation electrode materials . These materials have applications in various fields, including energy storage and electronics .

Use in Diels−Alder Reaction

This compound is an imidazolium-based ionic liquid used as a solvent in the Diels−Alder Reaction . The Diels−Alder reaction is a method used in organic chemistry to form rings of atoms, which is a common structure in many organic compounds .

Safety And Hazards

1-Ethyl-3-methylimidazolium chloride-d11 is classified as a skin irritant and serious eye irritant . It may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

1-Ethyl-3-methylimidazolium chloride-d11 is widely used in organic synthesis and scientific research . It can be used as a precursor for imidazole ionic liquids, used in catalytic reactions and polymer synthesis . It can also be used as a ligand and adsorbent for metal ions, and as an inhibitor for enzyme-catalyzed reactions . Therefore, it has a promising future in various fields of chemistry and materials science.

properties

IUPAC Name

2,4,5-trideuterio-1-(1,1,2,2,2-pentadeuterioethyl)-3-(trideuteriomethyl)imidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,3D2,4D,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQZYMYBQZGEEY-WQTMNAJCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C([N+](=C(N1C([2H])([2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584003
Record name 3-(~2~H_5_)Ethyl-1-(~2~H_3_)methyl(~2~H_3_)-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylimidazolium chloride-d11

CAS RN

160203-52-1
Record name 3-(~2~H_5_)Ethyl-1-(~2~H_3_)methyl(~2~H_3_)-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160203-52-1
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